![molecular formula C16H12N2O2S3 B2556325 4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid CAS No. 733794-42-8](/img/structure/B2556325.png)
4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid” has a CAS number of 733794-42-8 . It has a molecular weight of 360.47 and a molecular formula of C16H12N2O2S3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzylsulfanyl group attached to a thiadiazol ring, which is further connected to a benzoic acid group .Physical And Chemical Properties Analysis
The compound is likely to be a solid under normal conditions . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds derived from thiadiazole, a core structure similar to "4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid", have been extensively studied for their biological activities. For instance, a study by Sych et al. (2019) on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems demonstrated that these compounds possess significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The research highlighted the potential of these substances for further exploration due to their high antimicrobial activity, suggesting the relevance of similar compounds in combating microbial and fungal pathogens (Sych et al., 2019).
Larvicidal Activities
Another aspect of the scientific application of such compounds is their larvicidal activity. Kumara et al. (2015) prepared novel triazinone derivatives from a process that involves the reaction with various substituted phenyl acetic acids, which were then evaluated for their antimicrobial properties and potency against mosquito larvae. This study emphasizes the potential use of thiadiazole derivatives in public health for controlling mosquito populations and preventing mosquito-borne diseases (Kumara et al., 2015).
Electrocatalytic and Photovoltaic Applications
Further extending the utility of compounds featuring the thiadiazole unit, research by Yang et al. (2016) on the impacts of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells underscores the relevance in energy conversion and storage technologies. By systematically investigating the effects of various electron-acceptors, including thiadiazole derivatives, on the photovoltaic parameters of dye-sensitized solar cells, this study provides insights into optimizing the design and efficiency of solar energy devices (Yang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-(5-benzylsulfanyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S3/c19-14(20)12-6-8-13(9-7-12)18-16(21)23-15(17-18)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIXLVHHHWFZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

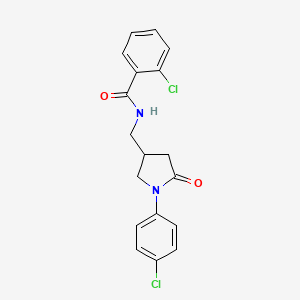
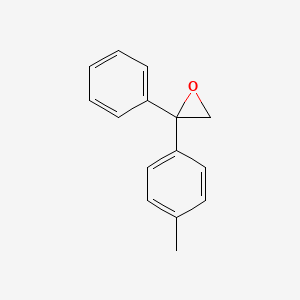
![N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2556244.png)
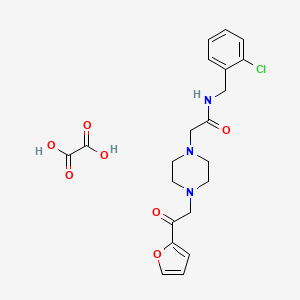

![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2556251.png)
![4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2556252.png)
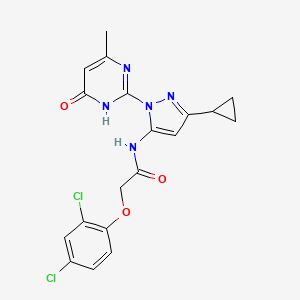
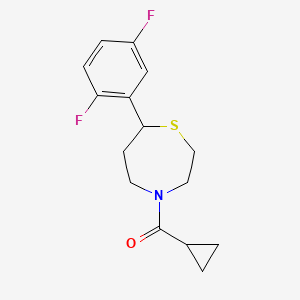
![1-[2-(1-Methylbenzimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2556257.png)
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2556259.png)
![5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2556261.png)
![5-[(2-Acetylphenoxy)methyl]-2-furoic acid](/img/structure/B2556262.png)
![2-[Cyclohex-3-en-1-ylmethyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2556263.png)